3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and 2-chloronicotinic acid under acidic or basic conditions.
Introduction of Amino and Chlorophenyl Groups: The amino group can be introduced via nucleophilic substitution reactions, while the chlorophenyl group can be added through electrophilic aromatic substitution.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds under controlled conditions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and advanced purification methods to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thieno[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thieno[2,3-b]pyridine compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, especially against triple-negative breast cancer cells.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as PLC-γ. This enzyme is crucial for cell signaling pathways that regulate cell motility and proliferation. By inhibiting PLC-γ, this compound can disrupt these pathways, leading to reduced cancer cell invasion and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern on the thieno[2,3-b]pyridine core. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Biological Activity
3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article will discuss its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C16H14ClN3OS
- Molecular Weight : 331.82 g/mol
- CAS Number : [Not specified in the provided sources]
Synthesis
The synthesis of this compound involves multi-step chemical reactions that typically include the formation of thieno[2,3-b]pyridine derivatives. The detailed synthetic pathways are often tailored to modify the biological activity of the resulting compounds.
Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives, including this compound. For instance:
- In Vitro Cytotoxicity : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). In one study, derivatives similar to this compound exhibited IC50 values ranging from 5.88 to 11.70 μg/mL against HepG-2 cells and 9.64 to 15.10 μg/mL against MCF-7 cells, indicating promising growth inhibitory effects compared to standard drugs like doxorubicin .
The mechanism by which these compounds exert their anticancer effects is often linked to their ability to inhibit specific enzymes or pathways involved in tumor growth. For example:
- Pim-1 Inhibition : Some derivatives have shown potent inhibition of Pim-1 kinase, an important target in cancer therapy. The most active compounds in related studies demonstrated IC50 values as low as 1.18 µM against Pim-1 .
Antimicrobial Activity
In addition to anticancer properties, thieno[2,3-b]pyridines have been investigated for their antimicrobial effects:
- Antibacterial and Antifungal Activity : Compounds derived from this scaffold were tested against various bacterial and fungal strains, revealing significant antimicrobial activity. Some derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Notable findings include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances the compound's potency against certain biological targets. Modifications at various positions on the thieno[2,3-b]pyridine core can lead to improved solubility and bioavailability .
Case Studies
- Study on Cytotoxicity :
- Pim-1 Inhibition Study :
Properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-8-7-9(2)19-16-12(8)13(18)14(22-16)15(21)20-11-6-4-3-5-10(11)17/h3-7H,18H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCXMDKFNQKVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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